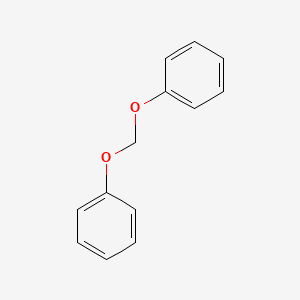

Diphenoxymethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenoxymethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLTXPNXYLCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196167 | |

| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-41-5 | |

| Record name | Diphenoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[methylenebis(oxy)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diphenoxymethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diphenoxymethane, a valuable building block in organic chemistry. This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient preparation of this compound.

Introduction

This compound, also known as formaldehyde diphenyl acetal, is an organic compound with the chemical formula C₁₃H₁₂O₂. It consists of a methylene bridge connecting two phenoxy groups. This structure makes it a useful synthon and intermediate in the synthesis of more complex molecules, finding applications in various fields of chemical research and development. The primary methods for its synthesis involve the reaction of a phenol or its corresponding phenoxide with a methylene dihalide, typically dichloromethane. This reaction generally proceeds via a nucleophilic substitution mechanism, often facilitated by a base or a phase transfer catalyst.

Synthetic Methodologies

The most common and effective methods for the synthesis of this compound are based on the Williamson ether synthesis. This involves the reaction of a phenoxide nucleophile with an alkyl halide. In the case of this compound, two equivalents of phenoxide react with one equivalent of a methylene dihalide.

Reaction of Phenol with Dichloromethane under Basic Conditions

A straightforward approach involves the direct reaction of phenol with dichloromethane in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then reacts with dichloromethane.

A recent development in this area is the use of N-heterocyclic carbene-carbon dioxide (NHC-CDI) betaine adducts as catalyst precursors for the valorization of dichloromethane.[1] This catalytic system has shown efficacy in the synthesis of this compound from sodium phenoxide and dichloromethane.[1]

Phase Transfer Catalyzed Synthesis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[2][3][4][5] In the synthesis of this compound, a quaternary ammonium salt can be employed to transfer the phenoxide anion from an aqueous or solid phase to the organic phase containing dichloromethane.[6] This method can enhance reaction rates and yields by bringing the reactants into close proximity. While a specific protocol for this compound using PTC was not found in the immediate literature, the principles are well-established for similar etherification reactions.[6]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound based on available literature.

Table 1: Catalytic Synthesis of this compound from Sodium Phenoxide and Dichloromethane [1]

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NHC-CDI Betaine Adduct | 0.2 | Sodium Phenoxide (pre-formed) | Dichloromethane | 40 | 24 | >95 (Spectroscopic) |

Experimental Protocols

General Protocol for the Synthesis of this compound using a Catalyst

This protocol is based on the synthesis of this compound from sodium phenoxide and dichloromethane.[1]

Materials:

-

Sodium phenoxide

-

Dichloromethane (dried)

-

NHC-CDI betaine adduct catalyst

-

Reaction vessel (e.g., ampule with an airtight PTFE valve)

-

Syringe

-

Standard glassware for workup and purification

Procedure:

-

Preparation of Sodium Phenoxide: Sodium phenoxide can be prepared by reacting phenol with a strong base like sodium hydride (NaH) in a suitable solvent.

-

Reaction Setup: In a reaction vessel, suspend sodium phenoxide (1.0 eq) in dried dichloromethane.

-

Catalyst Addition: Prepare a solution of the NHC-CDI betaine adduct catalyst (0.002 eq) in dried dichloromethane. Add the catalyst solution to the suspension of sodium phenoxide using a syringe.

-

Reaction: Seal the reaction vessel and stir the mixture at 40 °C for 24 hours.

-

Workup and Purification: After the reaction is complete, the product can be isolated using standard organic chemistry techniques, which may include filtration, extraction, and chromatography. The specific workup procedure would depend on the scale and nature of the reaction.

Visualizations

Reaction Pathway for the Synthesis of this compound

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: A typical experimental workflow for the synthesis of this compound.

References

The Genesis of Diphenoxymethane: An In-depth Guide to its Early Discovery and Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent stages of the discovery and scientific exploration of diphenoxymethane, a compound of interest in various chemical and pharmaceutical research areas. By tracing its origins to the foundational work on phenol-formaldehyde reactions, this document provides a comprehensive overview of its first synthesis, early characterization, and the experimental methodologies of the time.

Early Discovery and Foundational Reactions

The journey to understanding this compound begins with the pioneering work of German chemist Adolf von Baeyer. In 1872, von Baeyer first reported the reaction between phenol and formaldehyde. While his primary focus was on the resinous products that would later become the basis for Bakelite, this seminal work laid the chemical groundwork for the synthesis of various condensation products, including this compound, which is chemically known as formaldehyde diphenyl acetal.

The reaction, in its essence, involves the acid-catalyzed condensation of formaldehyde with two equivalents of phenol. This process, a classic example of acetal formation, results in the formation of a methylene bridge between the oxygen atoms of two phenolic molecules.

Synthesis of this compound

Experimental Protocol: A Representative Early 20th Century Synthesis

Based on methodologies described in early 20th-century chemical literature for the preparation of formaldehyde acetals, a probable experimental protocol for the synthesis of this compound would have involved the following steps:

-

Reaction Setup: A mixture of phenol and an aqueous solution of formaldehyde (formalin) would be prepared in a reaction vessel.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, would be carefully added to the mixture.

-

Reaction Conditions: The reaction mixture would be heated, likely under reflux, for a specific duration to drive the condensation reaction to completion.

-

Workup and Isolation: Upon cooling, the reaction mixture would be neutralized. The organic layer containing the product would be separated, washed to remove unreacted starting materials and catalyst, and then dried.

-

Purification: The crude product would be purified by distillation under reduced pressure to yield pure this compound.

Quantitative Data from Early Literature

The physical properties of this compound were characterized in the early 20th century. The following table summarizes the available quantitative data from historical chemical literature.

| Property | Value (from early literature) |

| Boiling Point | 165-167 °C at 12 mmHg |

| Melting Point | 17-18 °C |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

Visualizing the Synthesis and Logical Relationships

To better illustrate the chemical transformations and logical flow of the early work on this compound, the following diagrams are provided.

Synthesis of this compound

Caption: Acid-catalyzed synthesis of this compound from phenol and formaldehyde.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Early Discoveries

Spectroscopic Data Analysis of Diphenoxymethane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for diphenoxymethane, a molecule of interest in various chemical and pharmaceutical research fields. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the structural features of this compound. This document presents a detailed examination of the data obtained from these techniques, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise overview of its key spectral features.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals four distinct signals, corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | Triplet | 4H | Protons on C3/C5 and C3'/C5' |

| 7.05 | Doublet | 4H | Protons on C2/C6 and C2'/C6' |

| 6.95 | Triplet | 2H | Protons on C4 and C4' |

| 5.80 | Singlet | 2H | Methylene protons (-O-CH₂-O-) |

¹³C NMR Data

The ¹³C NMR spectrum, also recorded in CDCl₃, displays five signals, representing the unique carbon atoms in the this compound structure.

| Chemical Shift (δ) ppm | Assignment |

| 157.92 | C1 and C1' (aromatic carbons bonded to oxygen) |

| 129.41 | C3/C5 and C3'/C5' |

| 121.55 | C4 and C4' |

| 116.83 | C2/C6 and C2'/C6' |

| 91.93 | Methylene carbon (-O-CH₂-O-) |

Infrared (IR) Spectroscopy Data

The IR spectrum, obtained from a neat liquid film, shows characteristic absorption bands that correspond to the vibrational modes of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060, 3040 | Medium | Aromatic C-H stretch |

| 2940, 2880 | Medium | Aliphatic C-H stretch (methylene) |

| 1595, 1495 | Strong | Aromatic C=C bending |

| 1220 | Strong | Aryl-O-C asymmetric stretch |

| 1170 | Strong | Aryl-O-C symmetric stretch |

| 930 | Strong | O-C-O stretch |

| 750, 690 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) Data

The mass spectrum, obtained by electron ionization (EI), provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 200 | 25 | Molecular ion [M]⁺ |

| 107 | 100 | [C₇H₇O]⁺ (phenoxy-methyl cation) - Base Peak |

| 94 | 30 | [C₆H₆O]⁺ (phenol radical cation) |

| 77 | 55 | [C₆H₅]⁺ (phenyl cation) |

| 51 | 25 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 90 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was recorded on a 22.5 MHz spectrometer with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The data presented in this guide, from chemical shifts in NMR to characteristic absorption bands in IR and fragmentation patterns in MS, collectively confirm the identity and structure of the molecule. The detailed experimental protocols offer a practical reference for researchers aiming to replicate or build upon these analyses. This integrated spectroscopic approach is fundamental in the fields of chemical synthesis, drug discovery, and materials science for the unambiguous identification and characterization of organic compounds.

Diphenoxymethane: A Technical Guide to CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the available information for diphenoxymethane, with a primary focus on its Chemical Abstracts Service (CAS) number and the assessment of its safety profile. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this compound (CAS: 4442-41-5), this document emphasizes the standard experimental protocols that would be employed to evaluate its toxicity and hazard potential. The guide is intended to inform researchers, scientists, and drug development professionals on the known properties of this compound and the established methodologies for determining the safety of such a chemical compound.

Chemical Identification

This compound is an organic compound with the chemical formula C₁₃H₁₂O₂. It is also known by several synonyms, which are listed in the table below for comprehensive identification.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4442-41-5 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Synonyms | Benzene, 1,1'-[methylenebis(oxy)]bis-; Methane, diphenoxy-; Formaldehyde diphenyl acetal; Methylene glycol diphenyl ether |

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the following table. This data is essential for its proper handling and use in experimental settings.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Melting Point | 35-36 °C |

| Boiling Point | 164-165 °C at 13 Torr |

| Density | 1.11 g/cm³ |

| Flash Point | 15 °C |

| Refractive Index | 1.564 |

Safety and Hazard Information

General Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown toxicity, such as this compound, in a laboratory setting.

Caption: A logical workflow for the safe handling of chemicals with unknown toxicity.

Experimental Protocols for Safety Assessment

The following tables summarize the methodologies of standardized OECD and EPA test guidelines for acute toxicity and irritation studies. These protocols are the basis for generating the data required for GHS classification and the preparation of a comprehensive SDS.

Acute Toxicity Studies

| Test Guideline | Methodology |

| OECD 401: Acute Oral Toxicity | The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group. Observations of effects and mortalities are recorded. At the conclusion of the test, surviving animals are euthanized and necropsied.[1][2][3][4] |

| OECD 402: Acute Dermal Toxicity | The test substance is applied to the skin of an experimental animal in a single dose. The degree of toxicity is observed and recorded at specified intervals. This method provides information on health hazards likely to arise from short-term dermal exposure.[5][6][7][8][9] |

| OECD 403: Acute Inhalation Toxicity | The test substance (as a gas, vapor, or aerosol) is administered by inhalation to experimental animals for a defined period. The study provides information on health hazards likely to arise from short-term exposure via inhalation.[10][11][12][13][14] |

| EPA OPPTS 870.1100: Acute Oral Toxicity | This guideline is harmonized with OECD guidelines and provides a method for determining the acute oral toxicity of a substance. It includes procedures for a primary test and a limit test.[15][16][17][18] |

| EPA OPPTS 870.1200: Acute Dermal Toxicity | This guideline is intended to meet the testing requirements for determining the adverse effects of a substance following a single dermal application.[19][20][21][22] |

| EPA OPPTS 870.1300: Acute Inhalation Toxicity | This guideline provides a method for assessing the acute toxicity of a substance when administered by inhalation.[23][24][25][26][27] |

Irritation and Corrosivity Studies

| Test Guideline | Methodology |

| OECD 404: Acute Dermal Irritation/Corrosion | The test substance is applied in a single dose to the skin of an experimental animal. The degree of irritation or corrosion is observed and scored at specified intervals to evaluate the reversibility or irreversibility of the effects.[28][29][30][31][32] |

| OECD 405: Acute Eye Irritation/Corrosion | The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[33][34][35][36][37] |

| EPA OPPTS 870.2400: Acute Eye Irritation | This guideline details the procedure for applying a test substance to the eye of an animal to determine the potential for eye irritation.[38][39][40][41] |

| EPA OPPTS 870.2500: Acute Dermal Irritation | This guideline provides a method for assessing the potential of a substance to cause reversible inflammatory changes to the skin.[42][43][44][45][46] |

Conclusion

While the basic chemical and physical properties of this compound (CAS: 4442-41-5) are known, a comprehensive and publicly available safety profile is currently lacking. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to standard laboratory safety protocols for chemicals with unknown toxicity. The experimental protocols outlined in this guide, as established by the OECD and EPA, represent the standard methodologies that would be used to fully characterize the toxicological properties of this compound. It is recommended that a comprehensive safety assessment, following these or equivalent guidelines, be conducted before this compound is used in any large-scale or advanced applications.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. scribd.com [scribd.com]

- 4. oecd.org [oecd.org]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 15. Federal Register :: Revised Final Health Effects Test Guidelines; Acute Toxicity Testing-Background and Acute Oral Toxicity; Notice of Availability [federalregister.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. regulations.gov [regulations.gov]

- 25. epa.gov [epa.gov]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. oecd.org [oecd.org]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. nucro-technics.com [nucro-technics.com]

- 36. oecd.org [oecd.org]

- 37. catalog.labcorp.com [catalog.labcorp.com]

- 38. Methods Skin or Eye Corrosion or Irritation [chemicalprofiler.wiki.zoho.com]

- 39. regulations.gov [regulations.gov]

- 40. Health effects test guidelines : OPPTS 870.2400 acute eye... | LSDHH closed--pick up at Looby [lsdhh.library.nashville.org]

- 41. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 42. Health Effects Test Guidelines: OPPTS 870.2500, Acute Dermal Irritation. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 43. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 44. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 45. policycommons.net [policycommons.net]

- 46. healthandhygiene.co.za [healthandhygiene.co.za]

Thermodynamic Properties and Stability of Diphenoxymethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and inferred properties of diphenoxymethane. It is important to note that specific experimental thermodynamic data for this compound is limited in publicly accessible literature. Therefore, this guide also presents general principles and experimental protocols applicable to similar chemical entities.

Introduction

This compound (C₁₃H₁₂O₂), also known as formaldehyde diphenyl acetal, is an organic compound with potential applications in various fields, including as a solvent, a reagent in organic synthesis, and a component in material science. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and evaluation of its potential environmental fate. This technical guide summarizes the available information on this compound and provides a framework for its further study.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | PubChem[1] |

| Molecular Weight | 200.23 g/mol | PubChem[1] |

| IUPAC Name | phenoxymethoxybenzene | PubChem[1] |

| CAS Number | 4442-41-5 | PubChem[1] |

| Synonyms | Formaldehyde Diphenyl Acetal, Methylene Glycol Diphenyl Ether | PubChem[1] |

Thermodynamic Properties

Specific experimental values for the standard enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity of this compound are not well-documented in the literature. To obtain these values, computational chemistry methods or direct experimental measurements would be required.

Computational Approach: Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)), can provide reliable estimates of thermodynamic properties for organic molecules.[2][3] These methods involve calculating the electronic energy of the molecule, from which thermodynamic parameters can be derived using statistical mechanics.

Experimental Approach: Should experimental determination be necessary, established protocols for organic compounds can be employed. These are detailed in the "Experimental Protocols" section of this guide.

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the chemical nature of its ether and acetal functional groups.

General Stability: Acetals are generally stable in neutral to strongly basic conditions.[4] However, they are susceptible to hydrolysis under acidic conditions.[5][6] The presence of two aromatic rings may provide some steric hindrance, potentially influencing its reactivity compared to simpler dialkoxymethanes.

Potential Degradation Pathways:

-

Acid-Catalyzed Hydrolysis: This is a primary degradation pathway for acetals. In the presence of an acid catalyst and water, this compound is expected to hydrolyze to form phenol and formaldehyde. This reaction is reversible, and the removal of water can drive the formation of the acetal.[7]

-

Oxidation: Aromatic ethers can undergo oxidative degradation.[8][9] Potential oxidation pathways for this compound could involve hydroxylation of the aromatic rings or oxidation of the methylene bridge, although the latter is generally less reactive.

-

Biodegradation: While specific studies on this compound are lacking, bacteria are known to degrade aromatic ethers.[9][10][11] The degradation pathways often involve O-dealkylation, ring hydroxylation, and subsequent ring cleavage.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key thermodynamic properties, applicable to liquid organic compounds like this compound.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[12][13]

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a precisely known mass of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise of the calorimeter and its known heat capacity (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of ΔfH°: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a function of temperature.[14][15]

Methodology:

-

Sample Encapsulation: A known mass of the liquid sample is sealed in a sample container, which is then placed within an adiabatic calorimeter.

-

Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container at all times. This minimizes heat loss to the surroundings.

-

Heating: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input, once thermal equilibrium is reached.

-

Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the following equation: Cp = Q / ΔT where Q is the amount of heat added and ΔT is the measured temperature change.

-

Data Collection: This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Visualizations

Proposed Acid-Catalyzed Hydrolysis of this compound

The following diagram illustrates a plausible pathway for the acid-catalyzed hydrolysis of this compound, a primary degradation route for acetals.

References

- 1. This compound | C13H12O2 | CID 78183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. Acetal - Wikipedia [en.wikipedia.org]

- 8. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 9. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jpyro.co.uk [jpyro.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. scispace.com [scispace.com]

The Solubility of Diphenoxymethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenoxymethane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing the solubility of this compound, provides a qualitative solubility profile, and details a robust experimental protocol for the precise quantitative determination of its solubility.

Introduction to this compound and its Solubility

This compound (C₁₃H₁₂O₂), also known as formaldehyde diphenyl acetal, is an aromatic ether. Its molecular structure, consisting of a central methylene group bonded to two phenoxy groups, dictates its solubility behavior. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reactant, intermediate, or solvent in organic synthesis, as well as in formulation development within the pharmaceutical industry.

The principle of "like dissolves like" is the primary determinant of solubility. As a largely non-polar molecule with some polar character due to the ether linkages, this compound is expected to be readily soluble in a range of common organic solvents and poorly soluble in highly polar solvents like water.

Qualitative Solubility Profile

Based on its chemical structure and the known properties of similar aromatic ethers, the following qualitative solubility profile for this compound can be inferred:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents such as benzene, toluene, diethyl ether, tetrahydrofuran (THF), chloroform, and dichloromethane.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

-

Lower Solubility: Expected in polar protic solvents such as ethanol and methanol, where the hydrogen-bonding network of the solvent is less favorable for solvating the non-polar phenyl groups.

-

Insoluble: Expected in water and other highly polar aqueous solutions.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| e.g., Toluene | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Chloroform | 25 | |||

| e.g., Diethyl Ether | 25 | |||

| ... |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[1][2][3][4][5]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample and the standard solutions using a calibrated analytical instrument (e.g., measure absorbance at a specific wavelength for UV-Vis or peak area for HPLC).

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its chemical structure suggests a favorable solubility profile in a wide range of common organic solvents. For applications requiring precise solubility values, the detailed shake-flask method provided in this guide offers a reliable and standardized approach for experimental determination. The systematic collection of such data by researchers will be invaluable to the scientific community, aiding in the optimization of synthetic routes and the development of new formulations.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. dissolutiontech.com [dissolutiontech.com]

Quantum Chemical Calculations for Diphenoxymethane: A Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and conformational landscape of diphenoxymethane. For molecules with significant conformational flexibility, such as this compound, understanding the energetically preferred shapes is crucial for predicting their physicochemical properties, reactivity, and potential interactions in biological systems. This document details the theoretical underpinnings, computational methodologies, and data interpretation central to a rigorous computational analysis.

Introduction to Quantum Chemical Modeling

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable for investigating molecular properties at the electronic level.[1][2] These computational methods allow for the exploration of a molecule's potential energy surface (PES), which is a multidimensional landscape that describes the system's energy as a function of its atomic coordinates.[3][4] For flexible molecules like this compound, the PES features multiple energy minima, each corresponding to a stable conformation or "conformer." Identifying these low-energy conformers and understanding their relative stabilities is a primary objective of computational conformational analysis.[5]

The structural flexibility of this compound arises from the rotation around the C-O bonds of the ether linkages. The orientation of the two phenyl rings relative to the central methylene bridge dictates the molecule's overall shape, which in turn influences its properties. Quantum chemical calculations provide a pathway to quantify the energetic costs of these rotations and to identify the most probable structures the molecule will adopt.

Theoretical Methods and Computational Details

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[6]

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that balances computational cost with accuracy, making it well-suited for molecules the size of this compound.[1][7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[1] In practice, calculations are performed using the Kohn-Sham formalism, which approximates the behavior of interacting electrons.[1]

-

Exchange-Correlation Functional: A critical component of DFT is the exchange-correlation functional, which approximates the complex electron-electron interaction effects. For organic molecules, hybrid functionals like B3LYP are a popular and reliable choice, offering a good blend of accuracy and efficiency.[8]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-311+G(d,p) , are commonly employed. This notation indicates a triple-zeta quality basis set, augmented with diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for more flexibility in describing bond shapes.

-

Dispersion Correction: Standard DFT functionals can be deficient in describing non-covalent interactions, such as van der Waals forces, which are important in determining the conformational preferences of molecules with aromatic rings. To remedy this, empirical dispersion corrections, such as Grimme's D3 method , are often included.[9]

Experimental and Computational Protocols

A systematic approach is required to thoroughly explore the conformational space of this compound and to obtain reliable structural and energetic data. The following protocol outlines a typical computational workflow.

Conformational Search

Due to the rotational freedom around the C-O-C bonds, a comprehensive search for low-energy conformers is the essential first step.

Methodology:

-

Initial Search: A broad exploration of the potential energy surface is performed using a computationally inexpensive method. A common approach is to use a molecular mechanics force field (e.g., MMFF94) or a fast semi-empirical quantum method like GFN-xTB to generate a large number of potential conformers by systematically rotating the key dihedral angles.[10][11]

-

Clustering and Selection: The generated conformers are then clustered based on geometric similarity, typically using a root-mean-square deviation (RMSD) threshold.[12] A representative structure from each cluster (usually the one with the lowest energy) is selected for further refinement.

-

Refinement: The selected unique conformers are then subjected to a preliminary geometry optimization at a moderate level of DFT, for instance, B3LYP with a smaller basis set like 6-31G(d).

Geometry Optimization

The refined conformers from the search protocol are then fully optimized to locate the precise energy minima on the potential energy surface.

Methodology:

-

High-Level Optimization: Each unique conformer is optimized using a higher level of theory, such as B3LYP-D3/6-311+G(d,p) . This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy for that particular conformation.[8]

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined tight convergence thresholds, ensuring a true minimum has been located.

Vibrational Frequency Calculation

To verify the nature of the optimized structures and to compute thermodynamic properties, vibrational frequency calculations are performed.

Methodology:

-

Frequency Analysis: A frequency calculation is performed at the same level of theory as the final geometry optimization (B3LYP-D3/6-311+G(d,p) ).

-

Verification of Minima: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[8] A structure with one imaginary frequency corresponds to a transition state.

-

Thermodynamic Data: The results of the frequency calculation are used to compute thermochemical data, including the zero-point vibrational energy (ZPVE) and the Gibbs free energy at a standard temperature (e.g., 298.15 K).

Data Presentation and Analysis

The output of these calculations is a wealth of quantitative data that characterizes the structure and stability of this compound conformers.

Structural Parameters

The tables below summarize the key optimized geometric parameters for the most stable conformer of this compound, calculated at the B3LYP-D3/6-311+G(d,p) level of theory.

Table 1: Optimized Geometric Parameters for the Most Stable Conformer of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Lengths (Å) | |||||

| C(phenyl) | O | - | - | 1.365 | |

| O | C(methylene) | - | - | 1.421 | |

| C(methylene) | H | - | - | 1.094 | |

| **Bond Angles (°) ** | |||||

| C(phenyl) | O | C(methylene) | - | 118.5 | |

| O | C(methylene) | O | - | 112.3 | |

| Dihedral Angles (°) | |||||

| C(phenyl) | O | C(methylene) | O | 178.2 | |

| O | C(methylene) | O | C(phenyl) | 75.1 |

Relative Energetics

The relative stability of different conformers is determined by comparing their Gibbs free energies. This allows for the calculation of their expected populations at thermal equilibrium.

Table 2: Relative Energies and Boltzmann Populations of this compound Conformers.

| Conformer | ΔE (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 1.25 | 1.18 | 14.1 |

| Conf-3 | 1.60 | 1.55 | 7.9 |

| Conf-4 | 2.51 | 2.45 | 2.7 |

-

ΔE: Relative electronic energy (including ZPVE).

-

ΔG: Relative Gibbs free energy.

The data indicates that Conformer 1 is the global minimum, being significantly more stable than other conformers and thus representing the most abundant structure at room temperature.

Visualizations

Diagrams generated using the DOT language provide a clear visual representation of the computational workflows and conceptual relationships.

Caption: Computational workflow for the conformational analysis of this compound.

Caption: Simplified potential energy landscape for this compound conformers.

Conclusion

This guide has detailed a robust computational protocol for the structural and conformational analysis of this compound using Density Functional Theory. The workflow, encompassing a thorough conformational search followed by high-level geometry optimizations and frequency calculations, provides reliable data on the molecule's preferred three-dimensional structures and their relative stabilities. The results indicate the existence of a dominant low-energy conformer, with other structures being present in smaller populations at room temperature. This foundational knowledge of the conformational landscape of this compound is critical for further studies in drug design, materials science, and medicinal chemistry, where molecular shape governs function and interaction.

References

- 1. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 2. youtube.com [youtube.com]

- 3. Potential energy surface - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 7. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]

- 8. benchchem.com [benchchem.com]

- 9. Density functional theory augmented with an empirical dispersion term. Interaction energies and geometries of 80 noncovalent complexes compared with ab initio quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. arxiv.org [arxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

The Synthesis of Diphenoxymethane: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenoxymethane, a seemingly simple diether, holds a significant place in the annals of organic synthesis. Its preparation, while rooted in classical etherification reactions, has evolved considerably, mirroring the broader advancements in synthetic methodology. This technical guide delves into the historical context of this compound synthesis, charting its evolution from foundational methods to modern, highly efficient techniques. It provides a comprehensive overview of key experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical principles and workflows.

Historical Context: From Williamson's Ether to Modern Catalysis

The story of this compound's synthesis is intrinsically linked to the groundbreaking work of Alexander Williamson in 1850. His development of the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, laid the fundamental groundwork for the preparation of ethers, including this compound.[1][2] The first synthesis of formaldehyde, a key precursor for the methylene bridge in this compound, was reported by Alexander Mikhailovich Butlerov in 1859, further paving the way for the eventual synthesis of this diaryl acetal.[3][4]

Early syntheses of this compound would have relied on the direct application of the Williamson ether synthesis, likely reacting sodium phenoxide with a dihalomethane like dichloromethane. While effective, these early methods often required harsh reaction conditions and stoichiometric amounts of strong bases, leading to challenges in purification and scalability.

The latter half of the 20th century witnessed the advent of significant innovations that revolutionized ether synthesis. The introduction of Phase Transfer Catalysis (PTC) in the 1960s provided a major leap forward.[5][6][7] PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous solution of a phenoxide salt and an organic solution of a dihalomethane) by employing a catalyst, typically a quaternary ammonium or phosphonium salt, to shuttle the reactive anion across the phase boundary.[8][9] This technique offered milder reaction conditions, improved yields, and greater applicability in industrial settings.[10]

The late 20th and early 21st centuries have seen the rise of "green" chemistry principles, spurring the development of even more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis and ultrasound-assisted synthesis have emerged as powerful tools in the organic chemist's arsenal.[11][12][13][14] These techniques utilize microwave irradiation or ultrasonic waves to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields.[15][16][17]

Comparative Analysis of Synthetic Methodologies

The evolution of this compound synthesis is best understood through a direct comparison of the various methodologies. The following tables summarize the key quantitative data for the classical Williamson ether synthesis and its modern counterparts.

| Method | Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Classical Williamson | Phenol, Dichloromethane | Sodium Hydroxide | Water/Organic | Reflux | Several hours | Moderate | (Implied from[1]) |

| Phase Transfer Catalysis | 2,4,6-Tribromophenol, Dibromomethane | Tetrabutylammonium Bromide (TBAB) | Dibromomethane/Water | 50 | 2 hours | >90 (for substituted) | [13] |

| Microwave-Assisted | Phenol, Dichloromethane | Base (e.g., K₂CO₃) | Solvent-free or high-boiling solvent | 100-150 | Minutes | High | (General principle from[11][12]) |

| Ultrasound-Assisted | Phenol, Dichloromethane | Base (e.g., KOH) | Aqueous/Organic | Room Temperature - 50 | 30-60 minutes | High | (General principle from[15][16]) |

Table 1: Comparison of Reaction Conditions for this compound Synthesis

| Method | Advantages | Disadvantages |

| Classical Williamson | Well-established, simple concept | Harsh conditions, long reaction times, moderate yields |

| Phase Transfer Catalysis | Milder conditions, high yields, suitable for industrial scale | Requires a catalyst, potential for emulsion formation |

| Microwave-Assisted | Extremely rapid, high yields, often solvent-free | Requires specialized equipment, potential for pressure buildup |

| Ultrasound-Assisted | Rapid, high yields, mild conditions, energy efficient | Requires specialized equipment, effect can be substrate-dependent |

Table 2: Advantages and Disadvantages of Different Synthetic Methods

Detailed Experimental Protocols

Classical Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like ethanol or water.

-

Slowly add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated aqueous solution to the flask with stirring. The formation of sodium phenoxide will be observed.

-

To the resulting sodium phenoxide solution, add a half-molar equivalent of dichloromethane.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or recrystallization.

Phase Transfer Catalysis (PTC) Synthesis of Di-(2,4,6-tribromophenoxide) Methane

This protocol is adapted from the synthesis of a substituted this compound and illustrates the principles of PTC.[13]

Materials:

-

2,4,6-Tribromophenol

-

Dibromomethane (CH₂Br₂)

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Distilled water

Procedure:

-

In a two-phase system consisting of an aqueous solution of potassium hydroxide and an organic phase of dibromomethane, add 2,4,6-tribromophenol and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Stir the mixture vigorously at 50°C. The TBAB will facilitate the transfer of the phenoxide anion into the organic phase.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water to remove the catalyst and any remaining base.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the di-(2,4,6-tribromophenoxide) methane product.

Microwave-Assisted Solvent-Free Synthesis of this compound

This is a generalized protocol based on the principles of microwave-assisted organic synthesis.

Materials:

-

Phenol

-

Potassium carbonate (K₂CO₃), finely powdered

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a microwave-safe reaction vessel, thoroughly mix phenol, finely powdered potassium carbonate, and a half-molar equivalent of dichloromethane.

-

Place the vessel in a microwave reactor.

-

Irradiate the mixture with microwaves at a set temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer and remove the solvent to obtain the crude product.

-

Purify as necessary.

Ultrasound-Assisted Synthesis of this compound

This protocol is a generalized procedure based on the principles of sonochemistry.

Materials:

-

Phenol

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

In a reaction flask, dissolve phenol and potassium hydroxide in water.

-

Add a half-molar equivalent of dichloromethane to the aqueous solution.

-

Immerse the flask in an ultrasonic cleaning bath.

-

Irradiate the heterogeneous mixture with ultrasound at a specific frequency (e.g., 35-40 kHz) at room temperature or with gentle heating (e.g., 40-50°C).

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Work up the reaction mixture by extracting the product with an organic solvent.

-

Wash, dry, and evaporate the solvent to obtain the this compound product.

Visualizing the Synthesis and Application of this compound

The following diagrams, generated using the DOT language, illustrate key aspects of this compound synthesis and its application.

References

- 1. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0479332B1 - Diphenyl-methane derivative, pharmaceutical composition and use - Google Patents [patents.google.com]

- 3. History of Formaldehyde - Formacare [formacare.eu]

- 4. capitalresin.com [capitalresin.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. scribd.com [scribd.com]

- 9. biomedres.us [biomedres.us]

- 10. phasetransfer.com [phasetransfer.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF [slideshare.net]

Reactivity of the Methylene Bridge in Diphenoxymethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the methylene bridge in diphenoxymethane (Ph-O-CH₂-O-Ph). While this compound itself is not extensively studied, its reactivity can be effectively understood by examining its structural analogue, diphenylmethane (Ph-CH₂-Ph). The central methylene group in both molecules is activated by the two flanking phenyl rings, making it a key site for various chemical transformations. This guide covers the thermodynamic basis of its reactivity, common reaction pathways such as oxidation and radical halogenation, and its relevance in the context of drug metabolism.

Thermodynamic and Electronic Properties

The reactivity of the methylene bridge is fundamentally governed by the stability of the intermediates formed upon reaction at this site. The C-H bonds of the methylene group are significantly weaker than those in simple alkanes due to the resonance stabilization of the resulting benzhydryl radical or anion.

The homolytic bond dissociation energy (BDE) is a critical parameter for predicting reactivity in radical reactions. A lower BDE indicates a weaker bond and a greater propensity for hydrogen atom abstraction. The BDE for the methylene C-H bond in diphenylmethane is considerably lower than that of a typical secondary C-H bond, highlighting its enhanced reactivity.

Table 1: Comparison of C-H Bond Dissociation Energies (BDEs)

| Compound | Bond | BDE (kcal/mol) | BDE (kJ/mol) |

| Propane | (CH₃)₂CH–H | 98.6 | 413 |

| Toluene | C₆H₅CH₂–H | 89.7 | 375 |

| Diphenylmethane | (C₆H₅)₂CH–H | 82 | 340[1] |

Data for diphenylmethane is used as a proxy for this compound.

The acidity of the methylene protons is also notable. With a pKa of 32.2, the methylene group in diphenylmethane is mildly acidic and can be deprotonated by strong bases like sodium amide to form a resonance-stabilized carbanion.[1]

Key Reactions of the Methylene Bridge

The activated nature of the methylene bridge makes it susceptible to several types of reactions, primarily oxidation and radical substitution.

Oxidation to a Carbonyl Group

The methylene bridge can be readily oxidized to a carbonyl group, converting diphenylmethane derivatives to their corresponding benzophenone analogues. This transformation is a common synthetic procedure and also mimics a key metabolic pathway for diarylmethane-containing drug molecules. Various oxidizing agents can accomplish this, including chromic acid and other catalytic systems.[2][3]

The general transformation is as follows:

(C₆H₅)₂CH₂ + [O] → (C₆H₅)₂C=O + H₂O

A proposed workflow for a catalytic oxidation experiment is detailed below.

Free-Radical Halogenation

The relatively weak C-H bond of the methylene bridge makes it a prime target for free-radical halogenation. The reaction proceeds via a classic chain mechanism involving initiation, propagation, and termination steps.[4][5][6][7] This pathway is particularly efficient under UV light or with the use of a radical initiator.

The mechanism involves the abstraction of a hydrogen atom from the methylene bridge by a halogen radical, forming a stable benzhydryl radical. This radical then reacts with a halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain.

Relevance in Drug Development: Metabolic Stability

For drug development professionals, the reactivity of the methylene bridge is of high interest due to its susceptibility to metabolic oxidation. Diaryl methane motifs are often considered metabolically labile.[8][9] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can hydroxylate the methylene carbon.[10] This hydroxylation is the first step towards forming a more polar metabolite that can be easily excreted.[8]

The general mechanism involves hydrogen atom abstraction by an activated CYP-oxo species to form a stable radical, followed by radical recombination (oxygen rebound) to yield the hydroxylated product.

Understanding this metabolic liability is crucial. High metabolic instability leads to rapid clearance of a drug from the body, resulting in a short half-life and poor bioavailability.[11] Therefore, assessing the metabolic stability of compounds containing a this compound or similar scaffold is a key step in the drug discovery process.

Experimental Protocols

Protocol: Oxidation of Diphenylmethane to Benzophenone

This protocol is a generalized procedure based on catalytic oxidation methods.[3][12]

-

Preparation: To a reaction vessel, add the diphenylmethane substrate (1 equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as acetonitrile, followed by the catalyst (e.g., 5 mol% CeAlPO-5).[3]

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 65-350°C, depending on the catalyst and oxidant system).[3][12]

-

Oxidant Introduction: Introduce the oxidant. For vapor-phase reactions, this may be a continuous flow of air.[3] For liquid-phase reactions, an oxidant like tert-butyl hydroperoxide (TBHP) can be added.[12]

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction mixture. If a solid catalyst was used, filter it off.

-

Extraction and Purification: Perform a liquid-liquid extraction to isolate the crude product. Purify the crude material by column chromatography or recrystallization to obtain pure benzophenone.

Protocol: In Vitro Microsomal Stability Assay

This protocol provides a general workflow to assess the metabolic stability of a compound containing a this compound moiety.[9][13][14][15][16]

-

Materials Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (human, rat, etc.) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution as per the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the diluted microsomal solution and the test compound working solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.

-

-

Sample Processing:

-

Vortex the terminated samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Determine the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

-

Conclusion

The methylene bridge in this compound and its analogues is a reactive center susceptible to oxidation and radical substitution reactions. This reactivity is a direct consequence of the reduced C-H bond dissociation energy afforded by the stabilization from the adjacent phenyl rings. While this reactivity can be exploited for synthetic transformations, it represents a significant metabolic liability in the context of drug design. A thorough understanding and early assessment of the metabolic stability at this position are therefore critical for any drug development program involving this chemical scaffold.

References

- 1. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. researchgate.net [researchgate.net]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mechanism of radical halogenations [quimicaorganica.org]

- 7. Free_radical_halogenation [chemeurope.com]

- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. CA1337558C - Process for the oxidation of diphenylmethanes to benzophenones - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application of Diphenoxymethane as a Protecting Group in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Diphenoxymethane, more commonly referred to by its functional moiety, the diphenylmethyl (DPM) or benzhydryl (Bh) group, serves as a versatile and robust protecting group, primarily for hydroxyl functional groups. Its utility is also extended to the protection of thiols and carboxylic acids.

The DPM group is characterized by its steric bulk, which imparts significant stability across a wide spectrum of reaction conditions. A key advantage of the DPM ether linkage is its dual-mode deprotection capability. It can be cleaved under both reductive (hydrogenolysis) and acidic conditions, offering a level of flexibility that is highly valuable in the synthesis of complex molecules where predicting the optimal deprotection strategy a priori can be challenging.[1][2] This unique feature allows for strategic orthogonality with other common protecting groups.

Application Notes

Scope and Reactivity

The diphenylmethyl group is predominantly used for the protection of primary, secondary, and tertiary alcohols.[1] Its application has been notably successful in the synthesis of sensitive substrates, including nucleosides, carbohydrates, and molecules with acid- or base-labile functionalities.[2][3][4] The steric hindrance of the DPM group can also provide a steric bias in certain enantioselective transformations, thereby increasing selectivity.[1]

Advantages of the DPM Protecting Group

-

Stability: DPM ethers exhibit broad stability under various conditions, including basic, and to some extent, acidic environments, making them compatible with a wide range of synthetic transformations.[3][4]

-

Flexible Deprotection: The ability to cleave DPM ethers via either hydrogenolysis or acidolysis provides significant strategic flexibility in a synthetic route.[1][2]

-

Orthogonality: The DPM group is stable under the basic conditions used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group (e.g., piperidine in DMF) and can be stable to the acidic conditions used for tert-butyloxycarbonyl (Boc) group deprotection (e.g., trifluoroacetic acid - TFA), depending on the specific reaction conditions.[5] This orthogonality is crucial in complex synthetic strategies, particularly in peptide and oligonucleotide synthesis.

-

Mild Installation: Methods have been developed for the introduction of the DPM group under mild, neutral conditions, which is advantageous for substrates sensitive to harsh acidic or basic reagents.[1][2]

Limitations

-

Challenging Deprotection in Complex Molecules: While versatile, the selective deprotection of DPM in the presence of other hydrogenolytically labile groups, such as benzyl (Bn) ethers, can be challenging. Careful optimization of reaction conditions is often necessary to achieve the desired selectivity.[5]

-

Steric Hindrance: The significant steric bulk of the DPM group, while often an advantage, can sometimes hinder reactions at adjacent centers.

Data Presentation

Table 1: Protection of Alcohols as Diphenylmethyl Ethers

| Substrate (Alcohol) | Protection Method | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzyl alcohol | Thermal | O-diphenylmethyl trichloroacetimidate | Toluene | 12 | 110 | 95 | [1] |

| Cinnamyl alcohol | Thermal | O-diphenylmethyl trichloroacetimidate | Toluene | 12 | 110 | 88 | [1] |

| Propargyl alcohol | Thermal | O-diphenylmethyl trichloroacetimidate | Toluene | 12 | 110 | 97 | [1] |

| 1-Adamantanol (Tertiary) | Thermal | O-diphenylmethyl trichloroacetimidate | Toluene | 12 | 110 | 91 | [1] |

| Thymidine (Primary & Secondary OH) | Palladium-catalyzed | Diphenylmethanol, PdCl₂ | DCE | 16 | Reflux | 87 | [3][4] |

| 2'-Deoxyuridine (Primary & Secondary OH) | Palladium-catalyzed | Diphenylmethanol, PdCl₂ | DCE | 16 | Reflux | 88 | [4] |

| 5-Fluoro-2'-deoxyuridine (Primary & Secondary OH) | Palladium-catalyzed | Diphenylmethanol, PdCl₂ | DCE | 16 | Reflux | 85 | [4] |

| Thymidine (Selective for 5'-OH) | Palladium-catalyzed | Diphenylmethanol (1.2 eq), PdCl₂ | DCE | 16 | 85 | 67 | [4] |

Table 2: Deprotection of Diphenylmethyl Ethers

| Substrate (DPM Ether) | Deprotection Method | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3',5'-di-O-benzhydryl-thymidine | Palladium-catalyzed | PdCl₂ (0.2 eq) | Ethanol | 16 | 85 | 85 | [3][4] |